![molecular formula C29H28N4O4 B040910 7-O-Methyl-ucn 01 CAS No. 125133-74-6](/img/structure/B40910.png)
7-O-Methyl-ucn 01
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-O-Methyl-ucn 01 is a synthetic compound that belongs to the family of corticotropin-releasing factor (CRF) agonists. This compound has been extensively studied for its potential therapeutic applications in various fields of medicine.
Scientific Research Applications
7-O-Methyl-ucn 01 has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anxiolytic, antidepressant, and analgesic effects in animal models. It has also been studied for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Mechanism of Action
7-O-Methyl-ucn 01 acts as an agonist for the 7-O-Methyl-ucn 01 receptor, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. The activation of the 7-O-Methyl-ucn 01 receptor by 7-O-Methyl-ucn 01 leads to the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, anxiety, and pain.
Biochemical and Physiological Effects:
The administration of 7-O-Methyl-ucn 01 has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase the release of dopamine, serotonin, and norepinephrine in the brain, which are involved in the regulation of mood and anxiety. It has also been shown to reduce pain sensitivity and increase pain tolerance.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 7-O-Methyl-ucn 01 in lab experiments is its high potency and selectivity for the 7-O-Methyl-ucn 01 receptor. This allows for the precise modulation of the 7-O-Methyl-ucn 01 system without affecting other neurotransmitter systems. However, one of the limitations of using 7-O-Methyl-ucn 01 is its relatively short half-life, which requires frequent administration in animal models.
Future Directions
There are several potential future directions for the study of 7-O-Methyl-ucn 01. One potential direction is the development of new analogs with improved pharmacokinetic properties, such as longer half-life and increased bioavailability. Another potential direction is the investigation of the role of the 7-O-Methyl-ucn 01 system in various disease states, such as depression, anxiety, and addiction. Finally, the development of new therapeutic applications for 7-O-Methyl-ucn 01 in humans is also a potential future direction.
Conclusion:
In conclusion, 7-O-Methyl-ucn 01 is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. Its high potency and selectivity for the 7-O-Methyl-ucn 01 receptor make it a valuable tool for the study of the 7-O-Methyl-ucn 01 system. Future research is needed to further elucidate the potential therapeutic applications of this compound in humans.
Synthesis Methods
The synthesis of 7-O-Methyl-ucn 01 involves the modification of the natural 7-O-Methyl-ucn 01 peptide by adding a methyl group to the seventh position of the peptide chain. The synthetic process involves the use of solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and precise synthesis of complex peptide structures. The final product is purified using high-performance liquid chromatography (HPLC) to obtain a highly pure and homogeneous compound.
properties
CAS RN |
125133-74-6 |
---|---|
Product Name |
7-O-Methyl-ucn 01 |
Molecular Formula |
C29H28N4O4 |
Molecular Weight |
496.6 g/mol |
IUPAC Name |
(2S,3R,4R,6R,18R)-3,18-dimethoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one |
InChI |
InChI=1S/C29H28N4O4/c1-29-26(35-3)16(30-2)13-19(37-29)32-17-11-7-5-9-14(17)20-22-23(28(36-4)31-27(22)34)21-15-10-6-8-12-18(15)33(29)25(21)24(20)32/h5-12,16,19,26,28,30H,13H2,1-4H3,(H,31,34)/t16-,19-,26-,28-,29+/m1/s1 |
InChI Key |
HMFXRYBLHSRYJD-XHNOEQPISA-N |
Isomeric SMILES |
C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)[C@H](NC6=O)OC)NC)OC |
SMILES |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)OC)NC)OC |
Canonical SMILES |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)OC)NC)OC |
synonyms |
7-O-methyl UCN-01 7-O-methyl-UCN 01 UCN-01-Me |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.